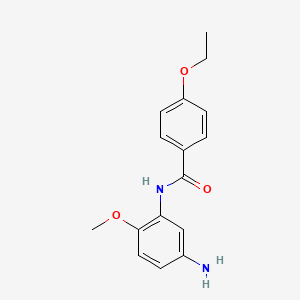

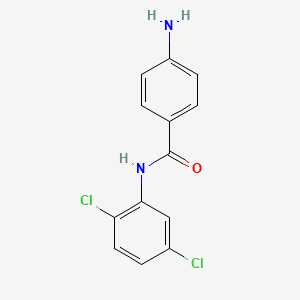

3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide

Vue d'ensemble

Description

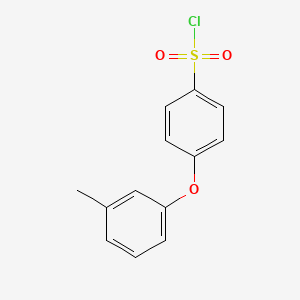

3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide is a biochemical compound used for proteomics research . It has a molecular formula of C14H13ClN2O2 and a molecular weight of 276.72 .

Synthesis Analysis

The synthesis of benzamide derivatives, including this compound, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound is the acylation of amines with benzoic acids . The reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 276.72 and a molecular formula of C14H13ClN2O2 . Additional properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved sources.Applications De Recherche Scientifique

Neuroleptic Activity

Benzamides, including compounds structurally related to 3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide, have been explored for their potential neuroleptic (antipsychotic) activities. Studies have shown that certain benzamide derivatives exhibit significant inhibitory effects on apomorphine-induced stereotyped behavior in animal models, suggesting their potential as potent drugs for treating psychosis with fewer side effects (Iwanami et al., 1981).

Antioxidant Activity

The electrochemical oxidation mechanisms of amino-substituted benzamide derivatives have been studied to understand their free radical scavenging activities. These compounds, by undergoing complex pH-dependent oxidation processes, demonstrate potential as powerful antioxidants (Jovanović et al., 2020).

Gastrointestinal Motility

Benzamide derivatives have also been investigated for their effects on gastrointestinal motility. Certain derivatives have shown to act as potent serotonin 4 (5-HT4) receptor agonists, enhancing gastrointestinal motility and showing promise as novel prokinetic agents with improved oral bioavailability and potential for treating gastrointestinal disorders (Sonda et al., 2003).

Anticancer Applications

In the context of anticancer research, benzamide derivatives have been synthesized and evaluated for their potential therapeutic applications. For instance, the synthesis of Gefitinib, a known anticancer agent, involves intermediate compounds related to benzamide derivatives, highlighting their importance in the synthesis pathways of clinically relevant drugs (Jin et al., 2005).

Molecular Structure Analysis

The structural analysis of benzamide derivatives, including novel compounds like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, provides valuable insights into their molecular geometry, electronic properties, and antioxidant activities. These analyses contribute to a deeper understanding of the structure-activity relationships essential for drug design (Demir et al., 2015).

Mécanisme D'action

Target of Action

Benzamides, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structures .

Mode of Action

Benzamides typically act through direct interaction with their targets, often forming covalent bonds or non-covalent interactions that modulate the activity of the target .

Biochemical Pathways

Benzamides can influence a variety of biochemical pathways depending on their specific targets .

Safety and Hazards

Propriétés

IUPAC Name |

3-amino-N-(3-chloro-4-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-13-6-5-11(8-12(13)15)17-14(18)9-3-2-4-10(16)7-9/h2-8H,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLALCPRDHNCQOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072060.png)

![1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072066.png)

![(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3072071.png)

![N-[(2-Chloro-4-fluorophenyl)methyl]cyclopropanamine](/img/structure/B3072121.png)